molecular formula C8H14N4O B2879229 4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1502548-69-7

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2879229
CAS No.: 1502548-69-7
M. Wt: 182.227
InChI Key: NXZIKNJDDCSUFG-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, such as sildenafil.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-N-isopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of sildenafil further highlights its importance in pharmaceutical chemistry .

Properties

IUPAC Name

4-amino-2-methyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)11-8(13)7-6(9)4-10-12(7)3/h4-5H,9H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZIKNJDDCSUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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